molecular formula C10H8N2O2 B8733078 7-Nitro-2-aminonaphthalene CAS No. 3230-36-2

7-Nitro-2-aminonaphthalene

Cat. No. B8733078
CAS RN: 3230-36-2
M. Wt: 188.18 g/mol
InChI Key: KRHGMPUYSBHCPE-UHFFFAOYSA-N
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Patent
US07005432B2

Procedure details

A suspension of 2,7-dinitro-naphthalene in ethylacetate (400 ml) and DMF (4 ml) was hydrogenated over P/C at 50° C. for 2 hours. After work-up and purification by chromatography 2.1 g (11.2 mmol, 24%) of the title compound, MS: m/e=251(M+) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][C:8]([N+:14]([O-])=O)=[CH:9][CH:10]=2)[CH:5]=1)([O-:3])=[O:2]>C(OC(=O)C)C.CN(C=O)C>[NH2:14][C:8]1[CH:7]=[C:6]2[C:11]([CH:12]=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=CC(=CC=C2C=C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OC(C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C2C=CC(=CC2=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.2 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.